molecular formula C9H11Cl2N B1604820 N-(3,4-Dichlorobenzyl)ethanamine CAS No. 68621-16-9

N-(3,4-Dichlorobenzyl)ethanamine

Cat. No. B1604820
CAS RN: 68621-16-9
M. Wt: 204.09 g/mol
InChI Key: DHWBKVYXMBSPIM-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)ethanamine is a chemical compound with the linear formula C9H11Cl2N . It is provided by Sigma-Aldrich as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of N-(3,4-Dichlorobenzyl)ethanamine is represented by the SMILES string ClC(C=C(CNCC)C=C1)=C1Cl . It has a molecular formula of C9H11Cl2N and an average mass of 204.096 Da .

Scientific Research Applications

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of novel azoles, which are a class of five-membered heterocyclic compounds. These azoles have shown promise in various pharmacological activities, including antifungal and antibacterial properties .

Receptor Binding Affinity Research

It has been investigated for its binding affinity towards sigma-1 and sigma-2 receptors. These receptors are significant in the field of neuropharmacology and can impact the development of drugs targeting neurological disorders .

Chemical Library Inclusion

As part of a collection of unique chemicals, N-(3,4-Dichlorobenzyl)ethanamine is included in chemical libraries used by early discovery researchers. These libraries are crucial for high-throughput screening of compounds for various biological activities .

Safety and Hazards

Sigma-Aldrich sells N-(3,4-Dichlorobenzyl)ethanamine “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWBKVYXMBSPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988305
Record name N-[(3,4-Dichlorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorobenzyl)ethanamine

CAS RN

68621-16-9
Record name Benzenemethanamine, 3,4-dichloro-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068621169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3,4-Dichlorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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